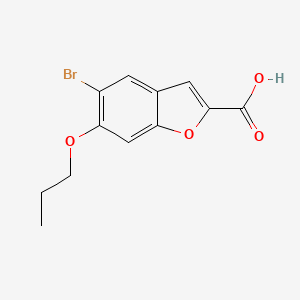

5-Bromo-6-propoxybenzofuran-2-carboxylic acid

Description

5-Bromo-6-propoxybenzofuran-2-carboxylic acid is a substituted benzofuran derivative featuring a bromine atom at position 5, a propoxy group (-OCH₂CH₂CH₃) at position 6, and a carboxylic acid moiety at position 2.

Properties

Molecular Formula |

C12H11BrO4 |

|---|---|

Molecular Weight |

299.12 g/mol |

IUPAC Name |

5-bromo-6-propoxy-1-benzofuran-2-carboxylic acid |

InChI |

InChI=1S/C12H11BrO4/c1-2-3-16-10-6-9-7(4-8(10)13)5-11(17-9)12(14)15/h4-6H,2-3H2,1H3,(H,14,15) |

InChI Key |

JXCQLODLZFDYCR-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=C2C=C(OC2=C1)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-propoxybenzofuran-2-carboxylicacid typically involves multiple steps. One common method starts with the bromination of benzofuran to introduce the bromine atom at the 5-position. This is followed by the introduction of the propoxy group at the 6-position through an alkylation reaction. Finally, the carboxylic acid group is introduced at the 2-position via carboxylation. Each step requires specific reagents and conditions to ensure high yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors, which allow for better control of reaction conditions and improved efficiency. Additionally, the use of catalysts and advanced purification techniques can enhance the overall yield and quality of the product.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-propoxybenzofuran-2-carboxylicacid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

5-Bromo-6-propoxybenzofuran-2-carboxylicacid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It can be used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-6-propoxybenzofuran-2-carboxylicacid involves its interaction with specific molecular targets. The bromine and propoxy groups may enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several benzofuran and furan derivatives. Below is a systematic comparison based on substituent patterns, physicochemical properties, and applications.

Substituent Position and Functional Group Analysis

Table 1: Key Structural Differences Among Similar Compounds

| Compound Name | CAS No. | Substituents (Positions) | Similarity Score |

|---|---|---|---|

| 5-Bromo-6-propoxybenzofuran-2-carboxylic acid | N/A | Br (5), -OCH₂CH₂CH₃ (6), -COOH (2) | Reference |

| 5-Bromo-6-methoxybenzofuran-2-carboxylic acid | 20073-19-2 | Br (5), -OCH₃ (6), -COOH (2) | 0.97 |

| 7-Bromobenzofuran-2-carboxylic acid | 550998-59-9 | Br (7), -COOH (2) | 0.97 |

| 5-Methoxybenzofuran-2-carboxylic acid | 10242-08-7 | -OCH₃ (5), -COOH (2) | 0.85 |

Key Observations :

- 5-Bromo-6-methoxybenzofuran-2-carboxylic acid (CAS 20073-19-2) exhibits the highest similarity (0.97) due to identical bromine and carboxylic acid positions, differing only in the alkoxy group (methoxy vs. propoxy) at position 6.

- 7-Bromobenzofuran-2-carboxylic acid (CAS 550998-59-9) also scores 0.97 in similarity but shifts bromine to position 7. This positional isomerism may lead to distinct electronic effects on the carboxylic acid group, affecting acidity (pKa) and reactivity in coupling reactions .

- 5-Methoxybenzofuran-2-carboxylic acid (CAS 10242-08-7) lacks bromine, reducing its similarity (0.85).

Table 2: Predicted Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP* | Water Solubility (mg/mL)* |

|---|---|---|---|

| 5-Bromo-6-propoxybenzofuran-2-carboxylic acid | ~299.1 | ~2.8 | ~0.5 |

| 5-Bromo-6-methoxybenzofuran-2-carboxylic acid | ~285.1 | ~2.1 | ~1.2 |

| 7-Bromobenzofuran-2-carboxylic acid | ~229.0 | ~1.9 | ~2.5 |

*Estimated using fragment-based methods (e.g., Crippen’s method).

Key Insights :

- The propoxy group increases molecular weight and logP (lipophilicity) compared to methoxy analogs, likely reducing aqueous solubility. This trade-off may influence pharmacokinetic profiles in drug design .

- Bromine at position 5 vs. 7 alters electronic density on the benzofuran ring. For instance, bromine at position 5 may exert stronger electron-withdrawing effects on the carboxylic acid, lowering its pKa compared to position 7 substitution .

Biological Activity

5-Bromo-6-propoxybenzofuran-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's mechanisms of action, biochemical properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for 5-Bromo-6-propoxybenzofuran-2-carboxylic acid is , with a molecular weight of approximately 283.12 g/mol. The compound features a bromine atom, a propoxy group, and a carboxylic acid functional group attached to a benzofuran core, which contributes to its unique chemical behavior and biological activity.

Target Enzymes:

Research indicates that benzofuran derivatives, including 5-Bromo-6-propoxybenzofuran-2-carboxylic acid, may exhibit significant inhibitory effects on the enzyme 5-lipoxygenase (5-LOX). This enzyme is crucial in the biosynthesis of leukotrienes, mediators involved in inflammatory responses and allergic reactions. By inhibiting 5-LOX, these compounds could potentially mitigate conditions such as asthma and other inflammatory diseases .

Cellular Signaling:

The compound likely interacts with various cellular targets, including serotonin receptors. Similar benzofuran compounds have shown affinity for serotonin receptor subtypes, leading to alterations in cellular signaling pathways that could affect cell proliferation and apoptosis .

Biological Activities

The biological activities associated with 5-Bromo-6-propoxybenzofuran-2-carboxylic acid include:

- Anti-inflammatory Effects: Inhibition of 5-lipoxygenase suggests potential therapeutic applications in treating inflammatory diseases.

- Antitumor Activity: Related benzofuran compounds have demonstrated significant inhibitory effects on cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antibacterial and Antioxidative Properties: Benzofuran derivatives are known for their antibacterial effects against various pathogens and antioxidative properties that help combat oxidative stress.

Table 1: Summary of Biological Activities

Case Study: Inhibition of 5-Lipoxygenase

A study investigated the inhibitory effects of various benzofuran derivatives on 5-lipoxygenase activity. The results indicated that 5-Bromo-6-propoxybenzofuran-2-carboxylic acid exhibited a dose-dependent inhibition profile, suggesting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.